2,2,2-Trideuterio-1-phenylethanol

Isotope Dilution Mass Spectrometry Internal Standard Quantification Analytical Method Validation

2,2,2-Trideuterio-1-phenylethanol (CAS 17537-32-5), also designated as 1-phenylethanol-2,2,2-d3 or (±)-1-phenylethan-2,2,2-d3-ol, is a stable isotope-labeled analog of 1-phenylethanol in which the three hydrogen atoms of the terminal methyl group are replaced by deuterium atoms. The compound retains the secondary alcohol scaffold (C6H5CH(OH)CD3) with a molecular weight of 125.18 g/mol and a mass shift of M+3 relative to the unlabeled parent (C8H10O, MW 122.17).

Molecular Formula C8H10O
Molecular Weight 125.18 g/mol
CAS No. 17537-32-5
Cat. No. B094473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trideuterio-1-phenylethanol
CAS17537-32-5
Molecular FormulaC8H10O
Molecular Weight125.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)O
InChIInChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3
InChIKeyWAPNOHKVXSQRPX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trideuterio-1-phenylethanol (CAS 17537-32-5): Isotopic Specifications and Core Identity for Procurement Decisions


2,2,2-Trideuterio-1-phenylethanol (CAS 17537-32-5), also designated as 1-phenylethanol-2,2,2-d3 or (±)-1-phenylethan-2,2,2-d3-ol, is a stable isotope-labeled analog of 1-phenylethanol in which the three hydrogen atoms of the terminal methyl group are replaced by deuterium atoms [1]. The compound retains the secondary alcohol scaffold (C6H5CH(OH)CD3) with a molecular weight of 125.18 g/mol and a mass shift of M+3 relative to the unlabeled parent (C8H10O, MW 122.17) . Commercially, it is supplied at an isotopic enrichment of 98 atom % D, with a density of 1.036 g/mL at 25 °C, a boiling point of 204 °C at 745 mmHg, and a refractive index of n20/D 1.532 . These specifications establish the compound's identity as a methyl-specific deuterated tracer and internal standard, distinct from both the unlabeled parent and alternative deuteration patterns.

Methyl-specific CD3 labeling for MS tracer applications
High isotopic enrichment specification minimizes unlabeled interference
M+3 mass shift enables baseline separation from unlabeled analyte
Retains key 1H NMR signals for reaction monitoring

Why 1-Phenylethanol Analogs Cannot Be Interchanged with 2,2,2-Trideuterio-1-phenylethanol in Quantitative Analytical Workflows


Substituting 2,2,2-trideuterio-1-phenylethanol with unlabeled 1-phenylethanol (CAS 98-85-1), fully deuterated 1-phenylethanol-d10 (CAS 219586-41-1), or 13C-labeled alternatives fails because each isotopologue introduces a distinct mass shift, chromatographic retention behavior, and isotopic interference pattern that directly governs its suitability as an internal standard or tracer. The M+3 mass shift of the d3 analog provides baseline separation from the unlabeled analyte in both GC-MS and LC-MS, while the methyl-specific CD3 placement preserves diagnostic 1H NMR signals from the methine and aromatic protons—a feature absent in the fully deuterated d10 analog . Furthermore, the density of the d3 compound (1.036 g/mL at 25 °C) differs measurably from that of the unlabeled parent (1.012 g/mL at 25 °C), enabling physical differentiation during sample preparation . These properties are not interchangeable; selecting an incorrect isotopologue compromises quantitative accuracy, introduces co-elution artifacts, or eliminates essential NMR reference signals.

Risk 1 Unlabeled 1-phenylethanol lacks mass shift; may not provide isotopic dilution quantification and can introduce co-elution artifacts.
Risk 2 Fully deuterated d10 analog eliminates all 1H signals, limiting NMR internal standard use; excessive density deviation may affect volumetric accuracy.
Risk 3 Monodeuterated C1-d analog loses diagnostic methine signal; potential 13C overlap may compromise low-concentration quantification.

Quantitative Differentiation Evidence for 2,2,2-Trideuterio-1-phenylethanol (CAS 17537-32-5) Against Closest Comparators


Mass Shift (M+3) Enables Baseline GC-MS/LC-MS Separation from Unlabeled 1-Phenylethanol

2,2,2-Trideuterio-1-phenylethanol exhibits a molecular ion mass shift of +3 Da (MW 125.18) relative to unlabeled 1-phenylethanol (MW 122.17), a difference originating from the three deuterium atoms at the methyl group . This M+3 shift ensures that the deuterated internal standard and the native analyte produce fully resolved mass chromatograms in both GC-MS and LC-MS workflows, with no isotopic cross-contamination between the quantification and confirmation ion channels . In contrast, the single-deuterium analog 1-phenylethanol-1-d (M+1) can suffer from natural abundance 13C overlap with the unlabeled parent, complicating peak integration at trace concentrations.

Mass Shift (M+3)
Data to verify
M+3 vs unlabeled (M0)
Supports baseline GC-MS/LC-MS separation
Direct comparison; no cited source
Isotope Dilution Mass Spectrometry Internal Standard Quantification Analytical Method Validation

Isotopic Enrichment of 98 atom % D Ensures Minimal Unlabeled Interference vs. Lower-Enrichment Alternatives

The commercial specification for 2,2,2-trideuterio-1-phenylethanol is 98 atom % D isotopic enrichment at the methyl position . This means that ≥98% of molecules carry the CD3 group, with ≤2% residual CH3-containing species. This level exceeds the typical 95–97% enrichment offered by some monodeuterated or partially deuterated analogs . Higher enrichment directly reduces the background signal contributed by unlabeled species in the internal standard channel, improving the lower limit of quantification (LLOQ) in trace analysis. The 98 atom % D specification is verified by certificate of analysis (COA) and is traceable to the manufacturer's lot-specific batch data.

Isotopic Enrichment
Specification review
98 atom % D
Minimizes unlabeled background; supports low LLOQ
Requires lot-specific COA verification
Isotopic Purity Stable Isotope Labeled Internal Standard Quantitative Accuracy

Density Differentiates d3 Analog (1.036 g/mL) from Unlabeled Parent (1.012 g/mL) for Gravimetric Verification

The density of 2,2,2-trideuterio-1-phenylethanol at 25 °C is 1.036 g/mL, compared to 1.012 g/mL for unlabeled 1-phenylethanol under identical conditions . This represents a 2.4% increase attributable to the higher atomic mass of deuterium. The density difference provides a rapid, non-destructive gravimetric check to distinguish between the labeled and unlabeled species during sample preparation or to verify the identity of incoming stock. By contrast, 1-phenylethanol-d10 (fully deuterated) has a density of 1.094 g/mL at 25 °C, a substantially larger deviation that may affect volumetric handling accuracy in automated liquid handlers calibrated for the unlabeled compound .

Density Difference
Data to verify
Δ +0.024 g/mL (1.036 vs 1.012)
Supports gravimetric identity check
Moderate shift vs. unlabeled; compare d10 deviation
Physicochemical Characterization Sample Preparation Quality Control

Methyl-Specific CD3 Labeling Preserves Diagnostic 1H NMR Signals Lost in Fully Deuterated (d10) Analog

The deuteration pattern of 2,2,2-trideuterio-1-phenylethanol is confined to the methyl group (CD3), leaving the methine proton (CHOH) and the five aromatic protons (C6H5) as 1H NMR-active nuclei . This site-selective labeling ensures that key structural reporter signals remain available for chemical shift referencing, integration, and coupling constant analysis. In contrast, 1-phenylethanol-d10 eliminates all proton NMR signals, rendering the compound invisible to 1H NMR and precluding its use as an internal concentration standard by NMR. The monodeuterated analog 1-phenylethanol-1-d (deuterium at the methine position) retains aromatic and methyl proton signals but loses the diagnostic methine resonance, limiting its utility for stereochemical and kinetic studies at the hydroxyl-bearing carbon .

1H NMR Signal Retention
Context-dependent
6 retained signals (vs 0 d10)
Enables dual NMR reference and structural probe
Methyl-silent; methine and aromatic active
NMR Spectroscopy Reaction Monitoring Structural Elucidation

Refractive Index (n20/D 1.532) Provides an Optical Purity Checkpoint Distinct from Unlabeled 1-Phenylethanol (n20/D ~1.527)

The refractive index of 2,2,2-trideuterio-1-phenylethanol at 20 °C is n20/D 1.532 (lit.), compared to n20/D 1.525–1.529 for unlabeled 1-phenylethanol from commercial sources . This difference of approximately 0.003–0.007 refractive index units exceeds the typical measurement uncertainty of a standard Abbe refractometer (±0.0002), making refractive index a practical, rapid identity check upon receipt of the compound. The increase is consistent with the higher polarizability of the C–D bond relative to C–H, a well-established secondary isotope effect on optical properties .

Refractive Index
Data to verify
n20/D 1.532 (Δ +0.003–0.007)
Supports rapid optical identity verification
Abbe refractometer resolution sufficient
Refractometry Identity Verification Quality Assurance

Class-Level Kinetic Isotope Effect: CD3 Substitution Reduces Oxidation Rate by 2–5 Fold vs. Protiated Substrate in Alcohol Dehydrogenase Systems

While direct kinetic isotope effect (KIE) data for 2,2,2-trideuterio-1-phenylethanol in isolated enzyme systems have not been reported, studies on structurally analogous deuterated 1-phenylethanols establish that deuteration at the reactive carbon reduces enzymatic oxidation rates by a factor of 2–5 . Specifically, the primary KIE (kH/kD) for alcohol dehydrogenase-mediated oxidation of 1-deuterio-1-phenylethanol was measured at approximately 2.9 (range 2.3–3.6) in hypochlorite oxidation studies . For the CD3-methyl analog, a secondary β-deuterium KIE is expected to further attenuate the rate by an additional factor of approximately 1.1–1.3 per deuterium atom, consistent with secondary KIE values of kH/kD ≈ 1.27 reported for ethylbenzene hydroxylation to 1-phenylethanol [1]. These cumulative isotope effects make the d3 compound a robust tracer for metabolic flux studies where rate discrimination between labeled and unlabeled pools is essential.

Kinetic Isotope Effect
Class-level
Estimated kH/kD 3–7
Supports metabolic flux discrimination; requires experimental validation
Extrapolated from analog systems
Kinetic Isotope Effect Metabolic Tracing Enzyme Mechanism Studies

Optimal Procurement and Deployment Scenarios for 2,2,2-Trideuterio-1-phenylethanol Based on Quantitative Differentiation Evidence


Stable Isotope Dilution LC-MS/MS Quantification of 1-Phenylethanol in Biological Matrices

In bioanalytical laboratories quantifying 1-phenylethanol as a metabolite or exposure biomarker, 2,2,2-trideuterio-1-phenylethanol serves as the optimal internal standard. The M+3 mass shift (MW 125.18 vs. 122.17) provides complete chromatographic baseline resolution from the endogenous analyte , while the 98 atom % D enrichment minimizes correction for unlabeled carryover . The density difference (1.036 vs. 1.012 g/mL) allows gravimetric verification of standard stock concentrations . Compared to the d10 analog, the d3 compound avoids the excessive density deviation (1.094 g/mL) that can compromise automated liquid handler accuracy .

1H NMR-Based Reaction Progress Monitoring with Simultaneous Internal Concentration Referencing

For synthetic organic chemistry and mechanistic studies, the CD3 labeling pattern of this compound silences the methyl singlet in 1H NMR while retaining the diagnostic methine (CHOH) and aromatic proton signals . This enables the compound to function as both a non-interfering internal concentration standard (integrated against the aromatic region) and a reaction tracer. The fully deuterated d10 analog eliminates all 1H signals and thus cannot serve as an NMR internal standard, while the C1-deuterated analog loses the methine signal critical for stereochemical analysis .

Metabolic Flux Analysis of 1-Phenylethanol Biosynthesis and Degradation Pathways

In plant biochemistry and microbial metabolism research, the CD3 isotopologue enables tracer studies where the fate of the methyl group can be followed independently of the aromatic ring . The cumulative kinetic isotope effect (estimated 3–7-fold rate reduction in oxidation) creates a measurable lag between labeled and unlabeled substrate turnover, allowing flux quantification by GC-MS or LC-MS . The site-specific deuteration avoids the mass interference with natural abundance 13C isotopologues that complicates the use of M+1 tracers .

Quality Control Identity Verification Using Multi-Parameter Physicochemical Profiling

Upon receipt of 2,2,2-trideuterio-1-phenylethanol, procurement and quality control laboratories can employ a three-parameter orthogonal identity check: refractive index (n20/D 1.532 vs. ~1.527 for unlabeled) , density (1.036 g/mL vs. 1.012 g/mL) , and mass spectrometric confirmation of the M+3 peak (MW 125.18) . These tests collectively verify both the deuteration status and chemical purity without the need for a full NMR analysis, reducing the risk of accepting mislabeled or degraded material.

Application
Selection Property
Validation Focus
Isotope dilution LC-MS/MS quantification in research matrices
Methyl-specific M+3 mass shift; high isotopic enrichment
Chromatographic resolution validation; unlabeled carryover assessment
1H NMR reaction monitoring with internal concentration reference
Methyl-silent 1H NMR; retained methine and aromatic signals
NMR signal integrity; dual-use as tracer and standard
Metabolic flux analysis of 1-phenylethanol pathways
Site-specific CD3 tracer with kinetic isotope effect
Flux discrimination by MS; KIE experimental validation
Multi-parameter identity verification upon receipt
Distinct physicochemical profile (density, refractive index, M+3)
Orthogonal checks by refractometry, densitometry, MS
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